molecular formula C8H10N4O2 B13470566 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid CAS No. 1855700-69-4

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13470566
CAS No.: 1855700-69-4
M. Wt: 194.19 g/mol
InChI Key: DOCKGRFBEHEVON-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a heterocyclic compound featuring a tetrazole ring fused to a cyclopentene backbone with a carboxylic acid substituent.

Properties

CAS No.

1855700-69-4

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methyltetrazol-5-yl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c1-12-10-7(9-11-12)5-3-2-4-6(5)8(13)14/h2-4H2,1H3,(H,13,14)

InChI Key

DOCKGRFBEHEVON-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=C(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under mild conditions.

    Cyclopentene Ring Formation: The cyclopentene ring can be formed through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene derivatives.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Substituted tetrazoles

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazoles (e.g., etaconazole and propiconazole in ) are five-membered rings with three nitrogen atoms, widely used as fungicides. Key differences include:

  • Ring Composition : Triazoles (3N) vs. tetrazoles (4N), impacting electron density and stability.
  • Applications : Triazoles are established in agrochemicals, while tetrazoles are more common in drug design due to their bioisosteric properties.
  • Acidity : Tetrazoles (pKa ~4.9) are stronger acids than carboxylic acids (pKa ~2.5), whereas triazoles (pKa ~10) are less acidic .

Thiazol Derivatives

Thiazoles (e.g., compounds in ) contain one sulfur and one nitrogen atom. Comparisons include:

  • Heteroatom Effects : Thiazoles exhibit sulfur-mediated reactivity (e.g., nucleophilic substitutions), while tetrazoles rely on nitrogen-rich interactions (e.g., hydrogen bonding).
  • Biological Activity : Thiazoles are prevalent in antibiotics (e.g., penicillin), whereas tetrazoles are utilized in angiotensin II receptor blockers (e.g., losartan) .

Cyclopropane and Cyclopentane Carboxylic Acid Derivatives

Compounds like cyclanilide () share a carboxylic acid group but differ in ring size and substituents:

  • Ring Strain : Cyclopentene in the target compound reduces strain compared to cyclopropane derivatives.
  • Substituent Effects : The tetrazole group may enhance binding affinity compared to cyclopropane’s dichlorophenyl groups in pesticides .

Data Table: Structural and Functional Comparison

Compound Class Example(s) Key Features Applications
Tetrazoles Target compound 4N aromatic ring, carboxylic acid, cyclopentene backbone Drug design (hypothesized)
Triazoles Etaconazole, Propiconazole 3N ring, chlorine/alkyl substituents Agrochemicals (fungicides)
Thiazoles Thiazol-5-ylmethyl derivatives 1S + 1N ring, ester/urea substituents Antibiotics, enzyme inhibitors
Cyclopropane Carboxylic Acids Cyclanilide Cyclopropane ring, dichlorophenyl substituents Plant growth regulation

Research Findings and Limitations

  • Structural Insights : The tetrazole ring in the target compound offers superior metabolic stability compared to triazoles and thiazoles, making it advantageous in drug discovery .
  • Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or crystallography are provided in the evidence. Structural comparisons are inferred from analogs (e.g., triazoles in , thiazoles in ).

Biological Activity

2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a compound that incorporates a tetrazole moiety, known for its diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their ability to serve as carboxylic acid isosteres, enhancing the pharmacokinetic and pharmacodynamic profiles of various drugs. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H10_{10}N4_{4}O. The presence of the tetrazole ring contributes to its unique chemical properties, including increased stability and bioactivity.

Antioxidant Activity

Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. A study demonstrated that derivatives of tetrazole showed enhanced free radical scavenging abilities compared to their parent compounds . The DPPH assay results highlighted the compound's potential in mitigating oxidative stress.

Antihypertensive Effects

The compound was evaluated for its antihypertensive properties using various synthesized derivatives. In a controlled study, several analogs were tested for their ability to lower systolic blood pressure in hypertensive models. The results indicated that certain derivatives exhibited substantial reductions in blood pressure compared to control groups .

CodeMean Systolic Blood Pressure (mmHg) ± SEM
Control108.28 ± 6.87
AV269.21 ± 1.72
AV379.31 ± 3.34
AV980.17 ± 1.34

Urease Inhibition

Urease inhibition studies revealed that some derivatives of the compound effectively inhibited urease activity, which is significant for treating infections caused by Helicobacter pylori. The IC50_{50} values were determined to assess the potency of these inhibitors against urease .

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. The tetrazole ring likely facilitates binding through hydrogen bonding and electrostatic interactions due to its polar nature.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the tetrazole structure. The study emphasized structure-activity relationships (SAR), demonstrating how modifications to the phenyl or cyclopentene portions influenced biological activity .

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